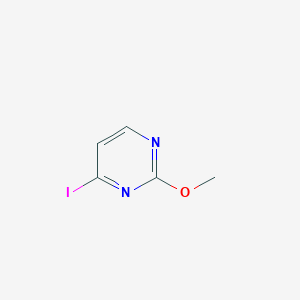

4-Iodo-2-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5IN2O |

|---|---|

Molecular Weight |

236.01 g/mol |

IUPAC Name |

4-iodo-2-methoxypyrimidine |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 |

InChI Key |

CZJKETXIYCAJOV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=N1)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide addresses the physical properties of 4-Iodo-2-methoxypyrimidine. A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical data for this specific compound. This document summarizes the available information and provides standardized, general experimental protocols for the determination of key physical properties such as melting point, boiling point, and solubility, which are critical for the handling, characterization, and application of this compound in research and development. The guide also presents a logical workflow for the physical characterization of a novel pyrimidine derivative.

Introduction

This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug development as the pyrimidine scaffold is a core component of many biologically active molecules, and the iodo- and methoxy- functional groups can be exploited for further chemical modifications and to modulate physicochemical properties. Accurate physical property data is fundamental for laboratory work, including reaction setup, purification, formulation, and quality control.

Despite its potential utility, specific experimental data for this compound is not widely reported in publicly accessible literature. This guide, therefore, serves a dual purpose: to present the limited known data and to provide a practical framework for researchers to determine these properties in their own laboratories.

Core Physical Properties

The available data for this compound is limited to its basic molecular identifiers.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

The lack of further data suggests that this compound is either novel, not extensively studied, or the data has not been published in common databases.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[2]

Methodology: Capillary Method [3][4]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2][4] This assembly is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[4]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4] A preliminary, faster heating can be done to find an approximate melting range.

-

Observation and Measurement: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[3] The melting range is reported as T1-T2.

Boiling Point Determination

Should this compound be a liquid at room temperature or have a low melting point, its boiling point would be determined. This is typically performed at reduced pressure for high-boiling-point compounds to prevent decomposition.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

Heating: The sample in the distillation flask is heated gently.

-

Measurement: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure. For vacuum distillation, the pressure must also be recorded.

Solubility Determination

Solubility data is critical for designing reaction conditions, purification methods (crystallization), and for formulation in drug development.

Methodology: Gravimetric Method for Pyrimidine Derivatives [5][6]

-

Sample Preparation: An excess amount of this compound is added to a known mass of a selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by centrifugation and filtration.

-

Quantification: A known mass of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid (the dissolved this compound) is measured.

-

Calculation: The solubility is calculated and expressed in terms of g/L or mol/L. This process is repeated at different temperatures to determine the temperature dependence of solubility.[5]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a novel or uncharacterized pyrimidine derivative such as this compound.

Caption: Workflow for the physical characterization of this compound.

Conclusion

References

4-Iodo-2-methoxypyrimidine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Iodo-2-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyrimidine ring substituted with an iodo group at the 4-position and a methoxy group at the 2-position.

IUPAC Name: this compound

The structure of this molecule is represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this compound is not widely available in public literature, the following table summarizes its fundamental properties based on available supplier information.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | Smolecule[1] |

| Molecular Weight | 236.01 g/mol | Smolecule[1] |

| Canonical SMILES | COC1=NC=CC(=N1)I | Smolecule[1] |

Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete physicochemical profile.

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not readily found in peer-reviewed literature, suggesting it may be a niche research chemical. However, general methods for the iodination of pyrimidine derivatives can be adapted.

A potential synthetic route could involve the direct iodination of 2-methoxypyrimidine. The electrophilic iodination of pyrimidines often requires an activating agent due to the electron-deficient nature of the ring system. A common method for the iodination of pyrimidines involves the use of iodine in the presence of an oxidizing agent or a silver salt, such as silver nitrate, under solvent-free or acidic conditions.[2][3]

Hypothetical Experimental Workflow for the Synthesis of this compound:

Caption: A potential experimental workflow for the synthesis of this compound.

Note: This proposed workflow is based on general procedures for pyrimidine iodination and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time, to achieve the desired 4-iodo isomer selectively.

Signaling Pathways and Logical Relationships

The utility of this compound in drug discovery lies in its potential as a building block for more complex molecules that may interact with various biological targets. The iodo- and methoxy-substituents can be modified through various organic reactions, allowing for the exploration of structure-activity relationships.

The logical relationship for its potential application in drug development can be visualized as follows:

Caption: Logical workflow for the use of this compound in drug discovery.

This diagram illustrates how this compound can serve as a versatile scaffold. The carbon-iodine bond is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to introduce a wide variety of substituents. The methoxy group can also be a site for modification, for instance, through demethylation to reveal a hydroxyl group for further functionalization. This allows for the generation of a library of diverse compounds for biological screening and subsequent lead optimization.

References

Spectroscopic Profile of 4-Iodo-2-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-iodo-2-methoxypyrimidine. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. This guide is intended to serve as a reference for researchers working with this or structurally related compounds in fields such as medicinal chemistry and materials science.

Chemical Structure

Chemical Name: this compound Molecular Formula: C₅H₅IN₂O Molecular Weight: 236.01 g/mol Structure:

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimated based on typical chemical shifts and absorption frequencies for similar chemical environments.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H6 |

| ~7.0 - 7.2 | d | 1H | H5 |

| ~4.0 | s | 3H | -OCH₃ |

| Predicted solvent: CDCl₃. The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine substituent. |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 |

| ~160 | C6 |

| ~115 | C5 |

| ~90 | C4 |

| ~55 | -OCH₃ |

| The carbon attached to the iodine (C4) is expected to be significantly shielded. The chemical shifts of pyrimidine carbons can vary considerably based on substitution. |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |

| 1300 - 1000 | Strong | C-O-C asymmetric and symmetric stretching |

| < 600 | Strong | C-I stretch (may be outside the range of standard mid-IR spectrometers) |

| The IR spectrum will be dominated by the characteristic vibrations of the pyrimidine ring and the methoxy group. |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular ion) |

| 208 | [M - CO]⁺ |

| 127 | I⁺ |

| 109 | [M - I]⁺ |

| Fragmentation in electron ionization (EI) mass spectrometry is expected to involve the loss of the iodine atom and potentially fragmentation of the pyrimidine ring. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

-

For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired to simplify the spectrum to one peak per unique carbon atom.[3]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For a solid sample, the attenuated total reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.[4] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[5]

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[6] Collect a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.[6] The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: Utilize electron ionization (EI) as the ionization method. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Figure 2: General workflow for spectroscopic analysis.

References

- 1. web.mit.edu [web.mit.edu]

- 2. rsc.org [rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Physicochemical Landscape of 4-Iodo-2-methoxypyrimidine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 4-Iodo-2-methoxypyrimidine, a key intermediate in pharmaceutical research and drug development. While specific public data for this compound is limited, this document outlines the essential experimental protocols for determining its physicochemical properties, offering a robust framework for researchers, scientists, and drug development professionals. The information herein is based on established methodologies for analogous compounds and general principles of organic chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective handling, formulation, and application. The following table summarizes the expected properties, drawing analogies from structurally similar compounds.

| Property | Expected Value/Observation |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not readily available; requires experimental determination. |

| Boiling Point | Not readily available; requires experimental determination. |

| pKa | Not readily available; requires experimental determination. |

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both thermodynamic and kinetic solubility are important parameters to assess.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2][3]

Objective: To determine the saturated concentration of this compound in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[1]

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any fine particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Experimental Protocol: Kinetic Solubility

Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery screening.[4][5][6]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

This compound (in DMSO stock solution, e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handler (recommended)

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate.

-

Mix the contents of the wells and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The concentration at which a significant increase in turbidity or a decrease in absorbance (after filtration) is observed is considered the kinetic solubility.[5]

Hypothetical Solubility Data

The following table presents a hypothetical solubility profile for this compound in common laboratory solvents. Note: These values are for illustrative purposes and must be experimentally determined.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | < 10 | Thermodynamic |

| PBS (pH 7.4) | 25 | < 10 | Thermodynamic |

| 0.1 M HCl | 25 | 10 - 50 | Thermodynamic |

| 0.1 M NaOH | 25 | < 10 | Thermodynamic |

| DMSO | 25 | > 20000 | Thermodynamic |

| Ethanol | 25 | 500 - 1000 | Thermodynamic |

| Methanol | 25 | 1000 - 2000 | Thermodynamic |

| Acetonitrile | 25 | 200 - 500 | Thermodynamic |

| PBS (pH 7.4) | 25 | 15 | Kinetic |

Visualization of Solubility Determination Workflow

References

- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. conceptlifesciences.com [conceptlifesciences.com]

Navigating the Landscape of Iodinated Methoxypyrimidines for Research and Development

For researchers, scientists, and professionals in drug development, the precise selection of building blocks is paramount to the success of their synthetic endeavors. Among the vast array of heterocyclic compounds, iodinated methoxypyrimidines serve as critical intermediates in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability, technical data, and synthetic applications of key iodo-methoxypyrimidine isomers, with a particular focus on commercially accessible derivatives for research purposes.

While the specific isomer 4-Iodo-2-methoxypyrimidine is not readily found in the catalogs of major chemical suppliers with a confirmed CAS number, several structurally related and commercially available isomers serve as viable alternatives for synthetic diversification. This guide will focus on these readily sourceable analogs, providing the necessary data to facilitate their integration into research and development workflows.

Commercially Available Iodo-Methoxypyrimidine Isomers: A Comparative Overview

For scientists engaged in medicinal chemistry and materials science, having access to a reliable supply of well-characterized starting materials is essential. The following table summarizes the key quantitative data for commercially available iodo-methoxypyrimidine isomers that can serve as valuable synthetic precursors.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Representative Suppliers |

| 2-Iodo-4-methoxypyrimidine | 262353-35-5 | C₅H₅IN₂O | 236.01 | ≥97% | Sigma-Aldrich, Fluorochem |

| 4-Iodo-6-methoxypyrimidine | 161489-05-0 | C₅H₅IN₂O | 236.01 | Varies | Sigma-Aldrich |

| 2-Amino-4-iodo-6-methoxypyrimidine | 100594-13-6 | C₅H₅IN₃O | 251.03 | ≥95% | Apollo Scientific[1] |

| 4-Iodo-2-(methylthio)pyrimidine | 1122-74-3 | C₅H₅IN₂S | 252.08 | Varies | ChemicalBook[2] |

Synthetic Utility and Experimental Protocols

The strategic placement of iodo and methoxy groups on the pyrimidine ring offers a versatile platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in the construction of complex molecular architectures.

General Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The general workflow for coupling an iodo-methoxypyrimidine with a boronic acid derivative is depicted below.

Figure 1. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

A representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an iodo-pyrimidine derivative is as follows:

Materials:

-

Iodo-methoxypyrimidine derivative (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

-

Base (e.g., Potassium carbonate, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

Procedure:

-

To a dry reaction flask, add the iodo-methoxypyrimidine, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Signaling Pathways and Logical Relationships in Drug Discovery

The pyrimidine scaffold is a ubiquitous feature in a multitude of signaling pathways of therapeutic relevance. The ability to functionalize the pyrimidine core through methods like Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening against various biological targets.

The following diagram illustrates a simplified logical relationship in a typical drug discovery cascade where iodo-methoxypyrimidines can be employed.

Figure 2. A logical diagram illustrating the role of iodo-methoxypyrimidines in a drug discovery workflow.

References

The Versatile Scaffold: Unlocking the Potential of 4-Iodo-2-methoxypyrimidine in Medicinal Chemistry

A comprehensive guide for researchers and drug development professionals on the applications of 4-Iodo-2-methoxypyrimidine as a pivotal building block in the synthesis of novel therapeutic agents.

Introduction

In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous biologically active molecules, including a variety of approved drugs. Among the diverse array of functionalized pyrimidines, this compound has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a reactive iodine atom and a methoxy group, offers medicinal chemists a powerful handle for molecular elaboration through a variety of synthetic transformations. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, focusing on its role in the synthesis of kinase inhibitors, antiviral agents, and other bioactive compounds.

Core Synthetic Applications

The synthetic utility of this compound primarily stems from the reactivity of the C-I bond, which readily participates in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and has been extensively applied to functionalize this compound. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This strategy is frequently employed in the synthesis of kinase inhibitors, where the introduced aromatic moiety can interact with key residues in the ATP-binding pocket of the target kinase.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in the synthesis of compounds where a rigid alkynyl linker is desired to position other functional groups for optimal target engagement. This approach has found application in the development of various enzyme inhibitors and receptor modulators.

Applications in Kinase Inhibitor Synthesis

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. This compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors targeting various members of the kinome.

p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Several classes of p38 MAPK inhibitors feature a substituted pyrimidine core. The synthesis of these inhibitors often involves the use of a functionalized pyrimidine, where cross-coupling reactions are employed to introduce the necessary pharmacophoric elements.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) for three cycles.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Sonogashira Coupling of this compound

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.04-0.1 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) for three cycles.

-

Add the degassed solvent and the base to the reaction mixture.

-

Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirring solution.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired alkynylated pyrimidine.

Signaling Pathway and Workflow Diagrams

Caption: Synthetic utility of this compound.

Caption: Inhibition of the p38 MAPK signaling cascade.

Quantitative Data

While specific IC₅₀ values for compounds directly synthesized from this compound are not extensively reported in publicly available literature, the broader class of pyrimidine-based inhibitors, for which this compound is a key precursor, demonstrates significant potency. For instance, various p38 MAPK inhibitors with a core pyrimidine scaffold exhibit IC₅₀ values in the low nanomolar to micromolar range.

| Target Class | General Scaffold | Representative IC₅₀ Range |

| Kinase Inhibitors | 4-Aryl-2-methoxypyrimidines | 1 nM - 10 µM |

| Antiviral Agents | Pyrimidine Nucleoside Analogs | 0.1 µM - 50 µM |

Note: The IC₅₀ values are representative of the broader compound classes and not specific to derivatives of this compound due to limited publicly available data.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo a range of cross-coupling reactions provides a facile entry into diverse chemical space, enabling the synthesis of complex molecules with a wide spectrum of biological activities. While its primary application to date has been in the development of kinase inhibitors, its potential in the synthesis of antiviral, antibacterial, and other therapeutic agents remains an active and promising area of research. Future work will likely focus on the development of novel and more efficient coupling methodologies, as well as the exploration of new biological targets for compounds derived from this versatile scaffold. The continued investigation into the medicinal chemistry of this compound holds significant promise for the discovery of next-generation therapeutics.

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a highly privileged scaffold in medicinal chemistry.[3] The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.[1][4] Consequently, pyrimidine-based compounds have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][5][6][7] This technical guide provides an in-depth overview of the role of pyrimidine derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pyrimidine Derivatives in Oncology

Pyrimidine derivatives have made a significant impact in oncology, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Dysregulation of the EGFR signaling pathway is a common driver in various cancers, including non-small cell lung cancer (NSCLC).[9][10] Several pyrimidine-based EGFR inhibitors have been developed, which compete with ATP for the kinase domain's binding site, thereby blocking downstream signaling.[11]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for cell cycle regulation.[5] The aberrant activity of CDKs is a hallmark of many cancers, leading to uncontrolled cell division. Pyrimidine derivatives have been designed to inhibit CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.

The following diagram depicts the role of CDKs in the cell cycle and their inhibition.

Caption: Role of CDKs in the Cell Cycle and Their Inhibition.

Quantitative Data on Pyrimidine Derivatives in Oncology

The following table summarizes the in vitro activity of selected pyrimidine derivatives against various cancer cell lines and kinases.

| Compound Class | Target | Cell Line/Enzyme | IC50 (µM) | Reference |

| Pyrido[3,4-d]pyrimidine | EGFR L858R/T790M/C797S | H1975 | 0.034 | [9] |

| Pyrrolo[2,3-d]pyrimidine | EGFR | EGFR Kinase | 0.00363 | [9] |

| Pyrimidine-5-carbonitrile | EGFR | HepG2 | 3.56 | [12] |

| Pyrimidine-5-carbonitrile | EGFR | A549 | 5.85 | [12] |

| Pyrimidine-5-carbonitrile | EGFR | MCF-7 | 7.68 | [12] |

| Oxazole-pyrimidine | - | MCF-7 | 0.01 | [1] |

| Oxazole-pyrimidine | - | A549 | 0.04 | [1] |

| Indazol-pyrimidine | - | MCF-7 | 1.629 | [1] |

| Pyrazolo[3,4-d]pyrimidine | EGFR | EGFR Kinase | 0.034 |

Pyrimidine Derivatives as Antimicrobial Agents

The pyrimidine scaffold is also prevalent in drugs targeting infectious diseases.

Antiviral Activity

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. These compounds act as chain terminators during viral DNA or RNA synthesis. For instance, Zidovudine (AZT) is a thymidine analog used in the treatment of HIV.

Antibacterial Activity

Pyrimidine derivatives have demonstrated broad-spectrum antibacterial activity. One notable example is Trimethoprim, which selectively inhibits bacterial dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.

Quantitative Data on Antimicrobial Pyrimidine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 7H-pyrrolo[2,3-d]pyrimidine | MRSA | 0.0625-4 | [13] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | MRSA | 2 | [13] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | VREs | 2 | [13] |

| 5-Fluorouracil derivatives | MRSA | - | [14] |

Pyrimidine Derivatives in the Treatment of Inflammatory Diseases

Certain pyrimidine derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

Experimental Protocols

General Synthesis of 2,4-Disubstituted Pyrimidines

The following workflow outlines a general approach to the synthesis and evaluation of novel pyrimidine derivatives.

Caption: General Experimental Workflow for Pyrimidine-based Drug Discovery.

Detailed Synthetic Protocol Example:

-

Step 1: Synthesis of Chalcone Intermediate: A mixture of an appropriate aromatic aldehyde and a substituted acetophenone is stirred in the presence of a base (e.g., 20% NaOH) in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and recrystallized.

-

Step 2: Synthesis of Pyrimidine Derivative: The synthesized chalcone is refluxed with urea in a solvent mixture such as ethanolic acetic acid. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the final pyrimidine derivative.[15]

-

Step 3: Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[16]

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a pyrimidine derivative against the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (pyrimidine derivative)

-

Positive control (e.g., Gefitinib)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in DMSO.

-

In a 384-well plate, add the assay buffer, the EGFR kinase, and the test compound or control.

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

-

Allow the reaction to proceed at room temperature for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2][9]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a pyrimidine derivative on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (pyrimidine derivative)

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[17][18][19]

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous life-saving medications.[1][3][5] The ongoing exploration of novel pyrimidine derivatives, coupled with advanced screening and computational methods, promises to deliver the next generation of targeted therapies for a multitude of diseases. This guide provides a foundational understanding for researchers and professionals dedicated to advancing this critical field.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. promega.com.cn [promega.com.cn]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cyclins and CDKS in development and cancer: lessons from genetically modified mice [imrpress.com]

- 5. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 10. musechem.com [musechem.com]

- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. impactfactor.org [impactfactor.org]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. MTT assay protocol | Abcam [abcam.com]

The Carbon-Iodine Bond in 4-Iodo-2-methoxypyrimidine: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of a Versatile Building Block.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The strategic functionalization of this heterocycle is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals. Among the various halogenated pyrimidines, 4-iodo-2-methoxypyrimidine stands out as a particularly valuable synthetic intermediate. The carbon-iodine bond at the 4-position of the pyrimidine ring offers a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on its application in key bond-forming transformations.

Reactivity Profile

The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and greater functional group tolerance. In the context of the 2-methoxypyrimidine system, the electron-withdrawing nature of the pyrimidine ring further activates the C-I bond towards oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles.

Furthermore, studies on dihalopyrimidines have consistently shown that the 4-position is more susceptible to nucleophilic attack and cross-coupling reactions compared to the 2-position. This inherent regioselectivity is a significant advantage in synthetic design, allowing for the selective functionalization of the C4 position while leaving the C2 position untouched for potential subsequent transformations.

Key Cross-Coupling Reactions

The C-I bond in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted pyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron species with an organic halide. The reaction of this compound with various boronic acids or esters provides access to 4-aryl-, 4-heteroaryl-, and 4-vinyl-2-methoxypyrimidines.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 80-90 |

| 3 | 4-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | 16 | 75-85 |

| 4 | (E)-Styrylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 6 | 80-90 |

Disclaimer: The data presented in this table is illustrative and based on typical conditions and yields for Suzuki-Miyaura couplings of iodo-heterocycles. Specific optimization for this compound may be required.

Detailed Experimental Protocol (Representative):

To a solution of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-substituted-2-methoxypyrimidine.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of 2-methoxy-4-alkynylpyrimidines, which are important precursors for various heterocyclic systems and conjugated materials.

Illustrative Quantitative Data for Sonogashira Coupling:

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DiPEA | DMF | 50 | 8 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | Piperidine | Toluene | 70 | 12 | 80-90 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 4 | 75-85 |

Disclaimer: The data presented in this table is illustrative and based on typical conditions and yields for Sonogashira couplings of iodo-heterocycles. Specific optimization for this compound may be required.

Detailed Experimental Protocol (Representative):

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and copper(I) iodide (0.04 mmol) in triethylamine (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous ammonium chloride, water, and brine, then dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired 2-methoxy-4-alkynylpyrimidine.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles, leading to the synthesis of 4-amino-2-methoxypyrimidine derivatives, which are prevalent in many biologically active compounds.

Illustrative Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 16 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 80-90 |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 70-80 |

Disclaimer: The data presented in this table is illustrative and based on typical conditions and yields for Buchwald-Hartwig aminations of iodo-heterocycles. Specific optimization for this compound may be required.

Detailed Experimental Protocol (Representative):

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and BINAP (0.02 mmol) in toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to give the desired 4-amino-2-methoxypyrimidine derivative.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. The high reactivity of the carbon-iodine bond, coupled with the inherent regioselectivity of the pyrimidine ring, allows for efficient and selective derivatization through a variety of palladium-catalyzed cross-coupling reactions. The ability to introduce aryl, heteroaryl, vinyl, alkynyl, and amino substituents opens up a vast chemical space for the discovery and development of novel therapeutic agents and functional materials. The representative protocols and illustrative data provided in this guide serve as a strong foundation for researchers to explore the rich chemistry of this important synthetic intermediate.

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the Sonogashira coupling of 4-iodo-2-methoxypyrimidine. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in medicinal chemistry and materials science due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.

The coupling of this compound with various terminal alkynes provides access to a diverse range of 4-alkynyl-2-methoxypyrimidine derivatives, which are valuable scaffolds in drug discovery. The reactivity of the aryl halide is a key factor in the success of the Sonogashira coupling, with iodides being the most reactive, allowing for milder reaction conditions compared to bromides or chlorides.

Representative Sonogashira Coupling Conditions

The successful execution of the Sonogashira coupling is dependent on the careful selection of the catalyst system, base, and solvent. Below is a summary of typical conditions that can be applied to the coupling of this compound. These conditions are based on general protocols for similar heteroaryl iodides and should be optimized for specific substrates.

| Parameter | Condition 1 | Condition 2 (Copper-Free) | Notes |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Other common catalysts include Pd(PPh₃)₄. |

| Copper Co-catalyst | CuI (1-10 mol%) | None | Copper-free conditions can be advantageous to avoid alkyne homocoupling. |

| Ligand | PPh₃ (in catalyst) | XPhos, SPhos, or other bulky phosphine ligands (2-10 mol%) | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-5 equivalents) | K₂CO₃, Cs₂CO₃, or t-BuOK (2-3 equivalents) | The amine base also often serves as a co-solvent. |

| Solvent | THF, DMF, or Acetonitrile | Toluene, Dioxane, or DMF | The choice of solvent can significantly impact the reaction rate and yield. |

| Temperature | Room Temperature to 80 °C | 50 °C to 110 °C | Higher temperatures may be required for less reactive alkynes. |

| Reaction Time | 2-24 hours | 4-48 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Typical Yields | 70-95% | 60-90% | Yields are highly dependent on the specific alkyne used. |

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound is outlined below. This involves the preparation of the reaction mixture under an inert atmosphere, followed by the reaction, workup, and purification of the desired product.

Caption: General experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-methoxypyrimidine

This protocol describes a representative procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide [CuI] (0.05 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 236 mg).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

-

Stir the mixture at room temperature to dissolve the solids.

-

Add phenylacetylene (1.2 mmol, 0.13 mL) to the solution.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Under a positive pressure of the inert gas, add copper(I) iodide (0.05 mmol, 9.5 mg) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg).

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(phenylethynyl)-2-methoxypyrimidine.

Sonogashira Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. Always follow standard laboratory safety procedures.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for various palladium-catalyzed cross-coupling reactions utilizing 4-Iodo-2-methoxypyrimidine as a key building block. This versatile substrate allows for the introduction of a wide range of functionalities at the 4-position of the pyrimidine ring, a common scaffold in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions are fundamental in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A variety of palladium-catalyzed cross-coupling reactions can be performed, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Each of these reactions utilizes a different organometallic reagent to introduce a specific functional group onto the aromatic or heteroaromatic core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4]

Quantitative Data for Suzuki-Miyaura Coupling of Pyrimidine Derivatives

While specific data for this compound is limited in the provided search results, the following table summarizes representative yields for the Suzuki-Miyaura coupling of analogous 2-iodocycloenones and potassium vinyltrifluoroborate with various arylboronic acids, which can serve as a predictive reference.

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | 10% Pd/C | Na2CO3 | DME/H2O | 95 | [5] |

| 4-Methylphenylboronic acid | 10% Pd/C | Na2CO3 | DME/H2O | 98 | [5] |

| 4-Methoxyphenylboronic acid | 10% Pd/C | Na2CO3 | DME/H2O | 97 | [5] |

| 4-Chlorophenylboronic acid | 10% Pd/C | Na2CO3 | DME/H2O | 92 | [5] |

| Potassium vinyltrifluoroborate | PdCl2/PPh3 | Cs2CO3 | THF/H2O | 79 (gram scale) | [3] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[6]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Pd2(dba)3 (1.0 mol%)

-

Triphenylphosphine (or other suitable ligand, 3.0 mol%)

-

Potassium Fluoride (KF) (3.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and KF (3.0 equiv).

-

Add Pd2(dba)3 (1.0 mol%) and the phosphine ligand (3.0 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (3 mL per mmol of halide).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[1][7]

Quantitative Data for Heck-Mizoroki Reaction of Iodoarenes

The following table presents yields for the Heck reaction of iodobenzene with methyl acrylate and acrylamide, providing an indication of expected efficiency.

| Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| Methyl acrylate | Supported Palladium | Triethylamine/Sodium Carbonate | N-Methylpyrrolidone | High (not specified) | [8] |

| Acrylamide | Not specified | Not specified | Not specified | Not specified | [9] |

Detailed Experimental Protocol: Heck-Mizoroki Reaction

This protocol is based on a general procedure for the Heck reaction of aryl halides.[10]

Materials:

-

This compound

-

Alkene (e.g., methyl acrylate, 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)2, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)3, 4 mol%)

-

Triethylamine (Et3N, 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 equiv) and the alkene (1.5 equiv) in anhydrous DMF.

-

Add Pd(OAc)2 (2 mol%) and P(o-tol)3 (4 mol%).

-

Add triethylamine (2.0 equiv).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11][12]

Quantitative Data for Sonogashira Coupling of Halo-aromatics

The table below shows yields for the Sonogashira coupling of various aryl halides with terminal alkynes.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al2O3, Cu2O | - | THF-DMA | 76 | [13] |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 72-96 | [14] |

| Aryl iodides | Terminal alkynes | Pd(PPh3)2Cl2, CuI | Amine | - | Good | [15] |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for Sonogashira couplings.[16]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the flask with argon or nitrogen.

-

Add anhydrous THF and triethylamine (as solvent and base).

-

Add the terminal alkyne (1.2 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[17][18]

Quantitative Data for Buchwald-Hartwig Amination

Due to the lack of specific data for this compound, this table provides general conditions that are often successful for the amination of aryl bromides.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Primary/Secondary Amines | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 80-110 |

| Primary/Secondary Amines | Pd(OAc)2 / XPhos | Cs2CO3 | t-BuOH | 80-110 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl halides.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1-2 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3, the phosphine ligand, and NaOtBu.

-

Add this compound and the amine.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through a plug of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound.[2][19]

Quantitative Data for Stille Coupling

The following table provides examples of yields for Stille coupling reactions with various substrates.

| Organostannane | Electrophile | Catalyst | Additive | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | Tributyl(vinyl)tin | Dimethyl 2-iodo-1H-indole-2,3-dicarboxylate | Not specified | Not specified | Not specified | 71 |[20] | | Various | Aryl Bromides | Pd(PPh3)4 | - | DMF | 67 |[21] |

Detailed Experimental Protocol: Stille Coupling

This protocol is a general procedure for the Stille coupling.

Materials:

-

This compound

-

Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 2-5 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask containing a solution of this compound (1.0 equiv) in anhydrous DMF or toluene, add the organostannane (1.1 equiv).

-

Add Pd(PPh3)4 (2-5 mol%).

-

Degas the solution with a stream of argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction and dilute with diethyl ether or ethyl acetate.

-

Wash the organic solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product via column chromatography.

Visualizations

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. scirp.org [scirp.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Stille Coupling [organic-chemistry.org]

- 20. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-iodo-2-methoxypyrimidine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 2-methoxypyrimidin-4-amines, which are valuable intermediates in medicinal chemistry and materials science.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][2] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[3]

The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[4][5] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[6]

Key Considerations for the Amination of this compound

The successful amination of this compound is dependent on several factors:

-

Catalyst System: The combination of a palladium precursor and a phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[7]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, rendering it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent.[6]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a water-free reaction environment, as water can deactivate the catalyst and hydrolyze the starting materials.[6]

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Therefore, reactions must be conducted under an inert atmosphere of nitrogen or argon.[5]

Tabulated Reaction Conditions

The following table summarizes various reported and analogous conditions for the Buchwald-Hartwig amination of 4-halopyrimidines, providing a starting point for optimization.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | Aniline | 100 | 12 | 85 | Analogous[8] |

| 2 | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | Morpholine | 100 | 18 | 92 | Analogous[2] |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | t-BuOH | Benzylamine | 80 | 16 | 90 | Analogous[1] |

| 4 | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | KOtBu (1.5) | Toluene | n-Hexylamine | 110 | 24 | 88 | Analogous[7] |

Detailed Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are based on general procedures for heteroaryl halides and should be optimized for specific amine coupling partners.

Protocol 1: General Procedure for Arylamine Coupling

This protocol is adapted from established methods for the coupling of aryl halides with anilines.[8]

Materials:

-

This compound

-

Aryl amine (e.g., Aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-